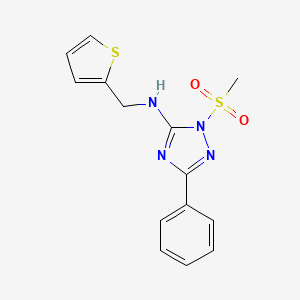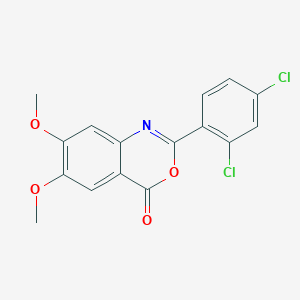![molecular formula C21H14ClNO3S B4186412 [4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenyl] benzoate](/img/structure/B4186412.png)
[4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenyl] benzoate
Descripción general
Descripción
4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenyl benzoate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Métodos De Preparación
The synthesis of [4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenyl] benzoate typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of catalysts such as sodium metabisulfite and solvents like ethanol or acetic acid . Industrial production methods may involve one-pot multicomponent reactions, microwave irradiation, or molecular hybridization techniques to enhance yield and efficiency .
Análisis De Reacciones Químicas
4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, using reagents like sodium methoxide or potassium cyanide, leading to the formation of various substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: The compound has shown promising results in inhibiting the growth of certain bacterial and fungal strains, making it a potential candidate for antimicrobial agents.
Medicine: Due to its anti-tubercular and anti-cancer properties, it is being investigated for its potential use in developing new therapeutic agents for treating tuberculosis and cancer
Mecanismo De Acción
The mechanism of action of [4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenyl] benzoate involves its interaction with specific molecular targets and pathways. For instance, in anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell . In anti-cancer activity, the compound may induce apoptosis in cancer cells by interacting with specific signaling pathways and proteins involved in cell proliferation and survival .
Comparación Con Compuestos Similares
4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenyl benzoate can be compared with other benzothiazole derivatives such as:
2-(2-Hydroxyphenyl)benzothiazole: Known for its anti-inflammatory and anti-cancer properties.
2-(4-Aminophenyl)benzothiazole: Studied for its potential use as an anti-tubercular agent.
2-(2-Mercaptobenzothiazolyl)benzoic acid: Used as a vulcanization accelerator in the rubber industry
The uniqueness of [4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenyl] benzoate lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Propiedades
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3S/c1-25-17-12-14(20-23-16-9-5-6-10-18(16)27-20)11-15(22)19(17)26-21(24)13-7-3-2-4-8-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGIJRPZHLJGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Cl)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4186356.png)
![N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4186363.png)
![ethyl 4-{N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B4186364.png)

![N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4186376.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4186381.png)


![ETHYL ({2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)FORMATE](/img/structure/B4186404.png)
![3-chloro-N-cyclopentyl-4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B4186420.png)

![2-[[3-[(4-Methoxyphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B4186438.png)
![3-Ethoxy-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B4186442.png)
